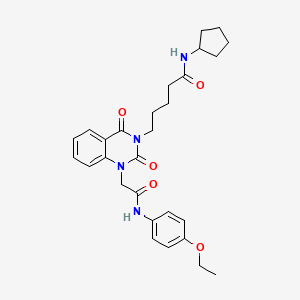
N-cyclopentyl-5-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-cyclopentyl-5-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a useful research compound. Its molecular formula is C28H34N4O5 and its molecular weight is 506.603. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Molecular Weight
- Molecular Weight : 430.52 g/mol
Structural Features
- The compound features a quinazoline core, which is known for various biological activities including anticancer and anti-inflammatory effects.
- The presence of the cyclopentyl group and ethoxyphenyl moiety may contribute to its lipophilicity and receptor binding properties.
Anticancer Activity
Research indicates that compounds with quinazoline structures exhibit significant anticancer properties. For instance, studies on similar quinazoline derivatives have shown:
- Inhibition of Cell Proliferation : Compounds similar to N-cyclopentyl-5-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide have been reported to inhibit the proliferation of various cancer cell lines, including breast and lung cancers.
The proposed mechanism involves:
- Inhibition of Kinases : Many quinazoline derivatives act as kinase inhibitors, disrupting signaling pathways essential for cancer cell survival.
- Induction of Apoptosis : These compounds can promote programmed cell death in cancer cells by activating apoptotic pathways.
Research Findings
Recent studies have reported the following findings regarding the biological activity of related compounds:
Case Study 1: Anticancer Efficacy
A study conducted on a similar quinazoline derivative showed promising results in vitro. The compound was tested against several cancer cell lines:
- Cell Lines Tested : MCF7 (breast), A549 (lung), HeLa (cervical).
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of related compounds:
- Methodology : In vitro assays were performed on RAW264.7 macrophages.
- Outcome : The compound reduced the production of pro-inflammatory cytokines by 50% at a concentration of 20 µM.
Eigenschaften
IUPAC Name |
N-cyclopentyl-5-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O5/c1-2-37-22-16-14-21(15-17-22)30-26(34)19-32-24-12-6-5-11-23(24)27(35)31(28(32)36)18-8-7-13-25(33)29-20-9-3-4-10-20/h5-6,11-12,14-17,20H,2-4,7-10,13,18-19H2,1H3,(H,29,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMPBEBUDCXDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














